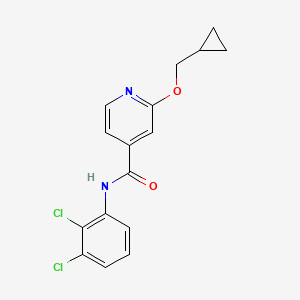

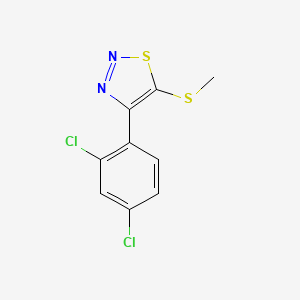

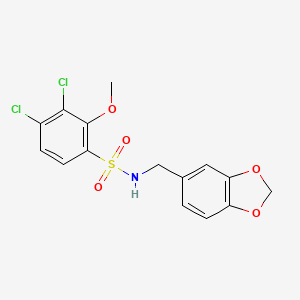

4-(2,4-二氯苯基)-5-(甲硫基)-1,2,3-噻二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-(2,4-Dichlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole" is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen. Thiadiazoles have been extensively studied due to their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The specific compound is structurally related to several other thiadiazole derivatives discussed in the provided papers, which explore their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves multi-step reactions starting from various precursors. For instance, the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides starts from 4-chlorobenzoic acid, undergoing esterification, hydrazination, salt formation, cyclization, and subsequent reactions to yield the final sulfonamide derivatives . Similarly, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves esterification, hydrazine hydrate treatment, ring closure, and substitution reactions . These multi-step syntheses require careful control of reaction conditions and purification of intermediates to obtain the desired products with high purity.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is often characterized using spectroscopic techniques and X-ray crystallography. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using single-crystal X-ray diffraction, revealing its orthorhombic space group and unit cell parameters . The electronic properties, such as frontier molecular orbitals and molecular electrostatic potential maps, are calculated using density functional theory (DFT) to understand the electronic distribution and potential applications of these compounds .

Chemical Reactions Analysis

Thiadiazole derivatives can participate in various chemical reactions, including sulfur transfer reactions and the formation of complexes with metal ions. For instance, 3,4-Dichloro-1,2,5-thiadiazole has been used as a sulfur transfer reagent to obtain symmetrical trisulfides and ethanedinitrile . The binding of thiadiazole-sulfonamide moieties to the zinc ion in carbonic anhydrase enzymes has been studied through X-ray crystallographic studies, providing insights into the design of enzyme inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as corrosion inhibition, antiviral activity, and potential as non-linear optical (NLO) materials, are influenced by their molecular structure. The corrosion inhibition properties of 2,5-disubstituted 1,3,4-thiadiazoles on mild steel in acidic solutions have been investigated using AC impedance techniques and correlated with quantum chemical parameters . The antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides against the tobacco mosaic virus has been evaluated, with some derivatives showing promising activity . The NLO properties of thiadiazole derivatives are also of interest due to their potential applications in optical materials .

科学研究应用

合成和抗菌活性4-(2,4-二氯苯基)-5-(甲硫基)-1,2,3-噻二唑及其衍生物的合成工艺和生物活性(尤其是抗菌特性)已得到广泛研究。例如,一项研究详细介绍了由 5-(4-氯苯基氨基)-2-巯基-1,3,4-噻二唑的曼尼希碱合成偶氮甲酸酯,该偶氮甲酸酯对某些细菌和真菌菌株表现出中等的抗菌活性 (Sah 等人,2014)。此外,还探索了含有 1,2,4-三唑核的一些新型 1,3,4-噻二唑和 1,3,4-噻二嗪的合成和抗菌活性,一些化合物对细菌和真菌生长表现出显着的抑制作用 (Purohit 等人,2011)。

合成和抗病毒活性对 5-(4-氯苯基)-1,3,4-噻二唑磺酰胺的合成和抗病毒活性的研究表明,某些衍生物具有抗烟草花叶病毒活性,展示了这些化合物在抗病毒应用中的潜力 (Chen 等人,2010)。

合成和抗菌筛选合成了一系列新型的含哌嗪核的 1,3,4-噻二唑、1,2,4-三唑和 1,3,4-恶二唑,并筛选了它们的抗菌活性,一些化合物对枯草芽孢杆菌和大肠杆菌表现出中等的活性 (Deshmukh 等人,2017)。

合成和结构研究衍生自 4-(2,4-二氯苯基)-5-(甲硫基)-1,2,3-噻二唑的化合物的结构方面也一直是研究的主题。6-(2-氯苯基)-3-甲基[1,2,4]三唑并[4,5-b][1,3,4]噻二唑的合成和 X 射线晶体研究提供了对分子结构和分子间相互作用的见解,丰富了对这些化合物结构特征的理解 (Nanjunda-Swamy 等人,2005)。

属性

IUPAC Name |

4-(2,4-dichlorophenyl)-5-methylsulfanylthiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2S2/c1-14-9-8(12-13-15-9)6-3-2-5(10)4-7(6)11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQYNUCONWNYQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(N=NS1)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-N-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-2-imine](/img/structure/B2525512.png)

![2-(1,3-benzodioxol-5-yl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2525517.png)

![4-tert-butyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2525519.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B2525522.png)

![N-[(1R)-1-cyclobutyl-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B2525526.png)

![Methyl 4-(2-ethoxyphenyl)-6-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2525529.png)